

SARS-CoV-2 Mpro-IN-13 in vitro assay protocols

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-13

Cat. No.: B12373532

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Application Notes for SARS-CoV-2 Mpro-IN-13

Introduction

SARS-CoV-2 Mpro-IN-13 is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] The main protease plays a crucial role in the viral life cycle by processing polyproteins translated from the viral RNA, leading to the release of functional non-structural proteins required for viral replication and transcription.[3][4][5] Inhibition of Mpro effectively halts this process, making it a prime target for antiviral drug development.[5][6] Mpro-IN-13 demonstrates significant in vitro efficacy, making it a valuable tool for research and development of therapeutics against COVID-19.

Mechanism of Action

SARS-CoV-2 Mpro-IN-13 functions as a covalent inhibitor.[1][2] This class of inhibitors forms a stable, covalent bond with a key amino acid residue in the active site of the target enzyme. In the case of SARS-CoV-2 Mpro, the catalytic dyad, composed of Cysteine-145 and Histidine-41, is the primary target for covalent inhibitors.[5][6] By covalently modifying the catalytic cysteine, Mpro-IN-13 irreversibly inactivates the enzyme, thereby preventing the cleavage of viral polyproteins and disrupting the viral replication cycle.[3][4]

Applications

- In vitro screening of potential SARS-CoV-2 inhibitors: Mpro-IN-13 can be utilized as a reference compound in high-throughput screening assays to identify new Mpro inhibitors.

- Structure-activity relationship (SAR) studies: Researchers can use Mpro-IN-13 as a scaffold for the design and synthesis of novel analogs with improved potency and pharmacokinetic properties.
- Validation of Mpro as an antiviral target: The potent activity of Mpro-IN-13 further validates the main protease as a critical target for the development of anti-SARS-CoV-2 therapeutics.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of **SARS-CoV-2 Mpro-IN-13**.

Parameter	Value	Cell Line	Comments
IC50	19.0 nM	-	Half-maximal inhibitory concentration against Mpro enzymatic activity.[1][2]
EC50	138.1 nM	HPAEpiC	Half-maximal effective concentration for antiviral activity in human pulmonary alveolar epithelial cells.[1]

Detailed In Vitro Assay Protocol: Fluorogenic Assay for Mpro Inhibition

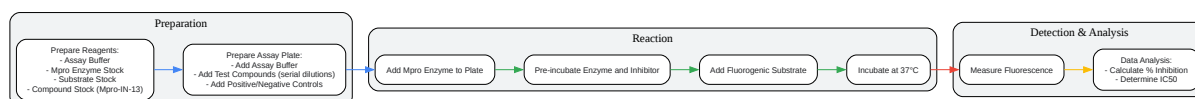
This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of compounds, such as Mpro-IN-13, against SARS-CoV-2 Mpro. The assay is based on the cleavage of a fluorogenic substrate by Mpro, resulting in a detectable fluorescent signal.

Materials and Reagents

- Recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., based on an aminomethyl coumarin substrate)[7][8]

- Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
- Mpro-IN-13
- Positive Control Inhibitor (e.g., GC-376)
- Dimethyl sulfoxide (DMSO)
- 384-well assay plates (black, flat-bottom)
- Fluorescence plate reader

Experimental Workflow



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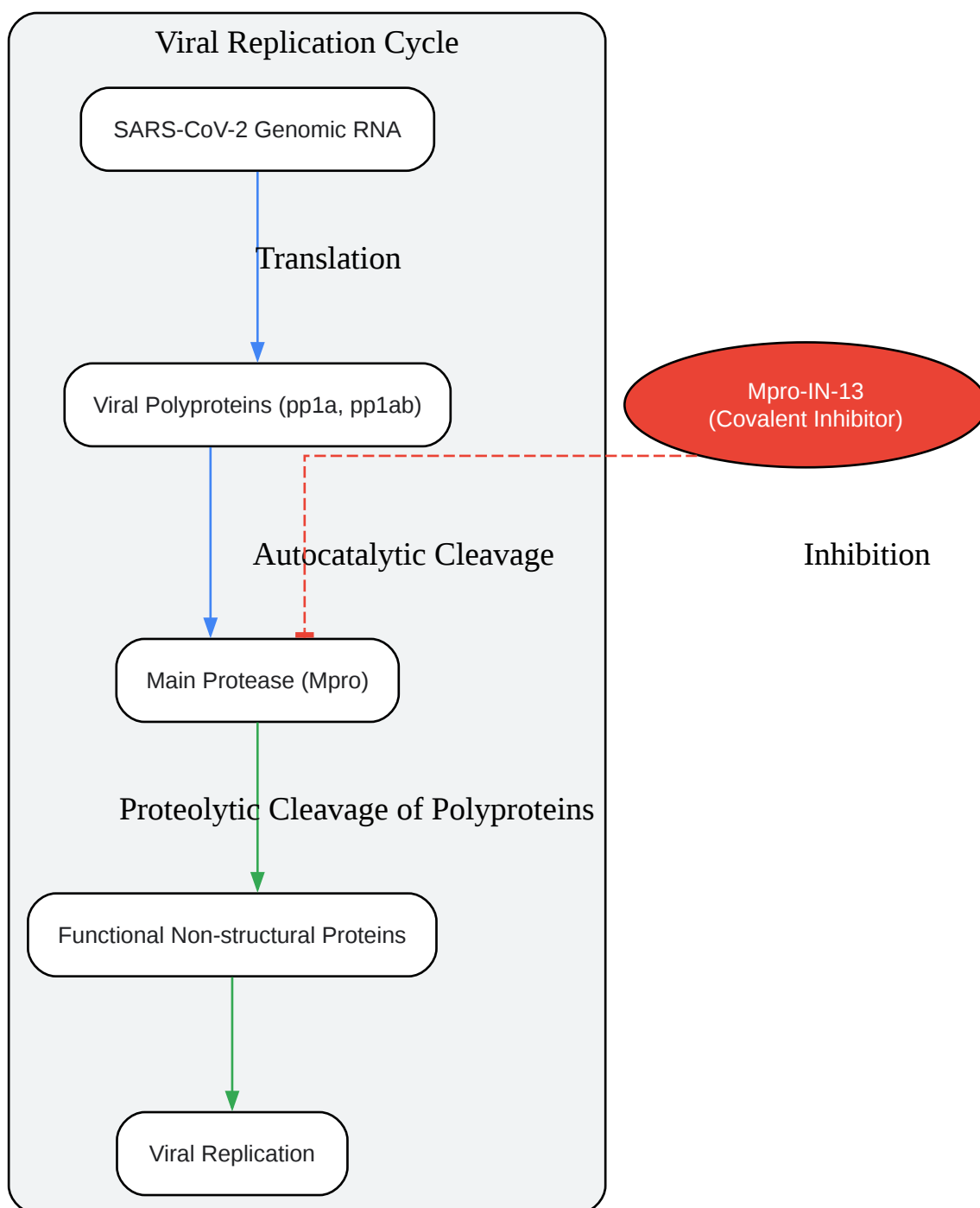
Figure 1: Experimental workflow for the in vitro Mpro inhibition assay.

Step-by-Step Protocol

- Compound Preparation:
 - Prepare a stock solution of Mpro-IN-13 in 100% DMSO.
 - Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
- Assay Plate Preparation:

- Add 5 µL of the diluted Mpro-IN-13 or control compounds (positive control like GC-376 and a DMSO-only negative control) to the wells of a 384-well plate.
- Enzyme Addition and Pre-incubation:
 - Prepare a working solution of recombinant SARS-CoV-2 Mpro in assay buffer.
 - Add 10 µL of the Mpro solution to each well of the assay plate.
 - Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Substrate Addition and Reaction Incubation:
 - Prepare a working solution of the fluorogenic Mpro substrate in assay buffer.
 - Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
 - Incubate the plate at 37°C for 30 minutes.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
- Data Analysis:
 - Calculate the percentage of Mpro inhibition for each concentration of Mpro-IN-13 using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Fluorescence_inhibitor} - \text{Fluorescence_blank}) / (\text{Fluorescence_DMSO} - \text{Fluorescence_blank}))$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagram



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Figure 2: Inhibition of the SARS-CoV-2 replication pathway by Mpro-IN-13.

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